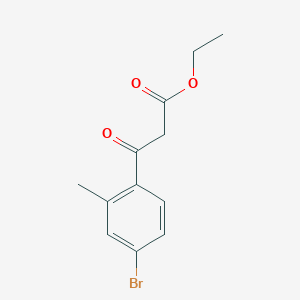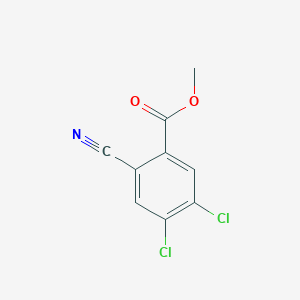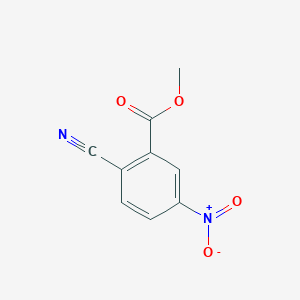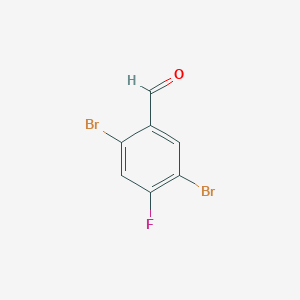
Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate
概要
説明
Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate is an organic compound with the molecular formula C12H13BrO3. It is a derivative of propanoic acid, featuring a brominated aromatic ring and an ester functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate can be synthesized through various methods. One common approach involves the esterification of 3-(4-bromo-2-methylphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the bromination of ethyl 3-(2-methylphenyl)-3-oxopropanoate using bromine in the presence of a catalyst like iron(III) bromide. This reaction introduces the bromine atom into the aromatic ring, yielding the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the bromine atom with a methoxy group.
Reduction: Lithium aluminum hydride in dry ether is commonly used for reducing the carbonyl group.
Oxidation: Potassium permanganate in an aqueous medium is effective for oxidizing the methyl group.
Major Products
Substitution: Ethyl 3-(4-methoxy-2-methylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate.
Oxidation: Ethyl 3-(4-bromo-2-carboxyphenyl)-3-oxopropanoate.
科学的研究の応用
Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a precursor for drugs targeting specific pathways in cancer and inflammatory diseases is ongoing.
Industry: It is employed in the manufacture of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate exerts its effects depends on its interaction with molecular targets. In biological systems, it may act by binding to enzymes or receptors, altering their activity. The bromine atom and ester group play crucial roles in its binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate can be compared with other similar compounds such as:
Ethyl 3-(4-chloro-2-methylphenyl)-3-oxopropanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Ethyl 3-(4-bromo-2-ethylphenyl)-3-oxopropanoate: The presence of an ethyl group instead of a methyl group affects its steric properties and reactivity.
Ethyl 3-(4-bromo-2-methylphenyl)-2-oxopropanoate: Variation in the position of the carbonyl group alters its chemical behavior and applications.
特性
IUPAC Name |
ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOWAQLOTGMHHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8005613.png)
![(2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropyl]amino]propanoic acid](/img/structure/B8005623.png)











